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Introduction
4-Oxopentanal, also known as levulinaldehyde, is a bifunctional organic compound featuring

both an aldehyde and a ketone group. This unique structural arrangement imparts a versatile

reactivity profile, making it a valuable intermediate in organic synthesis and a molecule of

interest in environmental and biological studies. This technical guide provides an in-depth

overview of the structural elucidation and characterization of 4-oxopentanal, detailing the

spectroscopic data, experimental protocols for its synthesis and analysis, and an exploration of

its potential role in biological pathways.

Physicochemical Properties and Structural
Identification
4-Oxopentanal is a colorless to pale yellow liquid with the molecular formula C₅H₈O₂ and a

molecular weight of 100.12 g/mol .[1][2] Its structure consists of a five-carbon chain with a

terminal aldehyde group and a ketone group at the C4 position.[1]
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Property Value Reference

Molecular Formula C₅H₈O₂ [1]

Molecular Weight 100.12 g/mol [1]

CAS Number 626-96-0 [1]

Boiling Point 100-105 °C @ 20 Torr [2]

Density 1.0184 g/cm³ @ 21.5 °C [2]

InChIKey
KEHNRUNQZGRQHU-

UHFFFAOYSA-N
[1]

SMILES CC(=O)CCC=O [1]

Spectroscopic Characterization
The structural elucidation of 4-oxopentanal relies on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, high-resolution spectrum with assigned chemical shifts and coupling

constants for 4-oxopentanal is not readily available in public databases, the expected signals

can be predicted based on its structure and data from related compounds. The presence of

both an aldehyde and a ketone functional group will dominate the chemical shift environment.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the

methyl protons adjacent to the ketone, and the two methylene groups. The aldehydic proton

(CHO) will appear significantly downfield, typically in the range of 9-10 ppm, as a triplet due to

coupling with the adjacent methylene group. The methyl protons (CH₃) of the acetyl group will

be a singlet in the upfield region, around 2.2 ppm. The two methylene groups (-CH₂CH₂-) will

exhibit complex splitting patterns (likely multiplets) in the range of 2.5-3.0 ppm due to coupling

with each other and the aldehydic proton.
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¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon

signals. The aldehydic carbonyl carbon (CHO) is expected to resonate around 200-205 ppm,

while the ketonic carbonyl carbon (C=O) will appear slightly more upfield, around 208-212 ppm.

The methyl carbon (CH₃) will be the most upfield signal, typically below 30 ppm. The two

methylene carbons (-CH₂CH₂-) will have distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum of 4-oxopentanal is characterized by the prominent absorption bands of its

two carbonyl groups.

Wavenumber (cm⁻¹) Functional Group Description

~1725 C=O (Aldehyde) Strong, sharp absorption

~1715 C=O (Ketone) Strong, sharp absorption

~2720 and ~2820 C-H (Aldehyde)
Two weak to medium bands

(Fermi doublets)

2850-3000 C-H (Aliphatic) Stretching vibrations

Mass Spectrometry (MS)
The mass spectrum of 4-oxopentanal provides valuable information about its molecular weight

and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be

observed at m/z = 100.

Predicted Fragmentation Pattern:

The fragmentation of 4-oxopentanal is expected to be directed by the presence of the two

carbonyl groups. Common fragmentation pathways for aldehydes and ketones include α-

cleavage and McLafferty rearrangement.

α-Cleavage: Cleavage of the bond adjacent to a carbonyl group. For 4-oxopentanal, this

could lead to the loss of a methyl radical (CH₃•, m/z = 15) to give a fragment at m/z = 85, or

the loss of an ethyl radical (C₂H₅•, m/z = 29) from the other side of the ketone to give a
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fragment at m/z = 71. Cleavage adjacent to the aldehyde could result in the loss of a

hydrogen radical (H•, m/z = 1) to give a fragment at m/z = 99, or the loss of the formyl radical

(CHO•, m/z = 29) to give a fragment at m/z = 71.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a γ-

hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl

oxygen, followed by cleavage of the β-bond. For the ketone group in 4-oxopentanal, this

would result in the loss of propene (C₃H₆, m/z = 42) and the formation of an enol radical

cation at m/z = 58.

A detailed analysis of the mass spectrum of the related compound, 4-oxopentanoic acid, has

shown characteristic losses of water and carbon monoxide from the deprotonated molecule,

providing further insight into the fragmentation behavior of similar structures.[3]

Experimental Protocols
Synthesis of 4-Oxopentanal via Ozonolysis
A common method for the synthesis of 4-oxopentanal is the ozonolysis of an appropriate

unsaturated precursor, such as 4-penten-2-one. This reaction involves the cleavage of the

carbon-carbon double bond by ozone, followed by a reductive workup to yield the desired

aldehyde and ketone functionalities.

Materials:

4-Penten-2-one

Dichloromethane (CH₂Cl₂), anhydrous

Ozone (O₃)

Dimethyl sulfide (DMS) or Zinc dust/acetic acid

Nitrogen gas (N₂)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with a gas inlet tube and a magnetic stir bar

Dry ice/acetone bath

Rotary evaporator

Separatory funnel

Procedure:

Dissolve 4-penten-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom

flask.

Cool the solution to -78 °C using a dry ice/acetone bath.

Bubble a stream of ozone through the solution. The reaction progress can be monitored by

the appearance of a blue color, indicating an excess of ozone, or by thin-layer

chromatography (TLC).

Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to

remove any excess ozone.

For the reductive workup, slowly add dimethyl sulfide (1.5 equivalents) to the cold solution.

Allow the reaction mixture to warm slowly to room temperature and stir for several hours or

overnight.

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude 4-oxopentanal can be purified by distillation under reduced pressure or by

column chromatography on silica gel.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

compounds like 4-oxopentanal.

Instrumentation and Conditions:

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar

compounds (e.g., a DB-WAX or equivalent).

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass

analysis.

Injector Temperature: 250 °C

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes

Ramp: 10 °C/min to 220 °C

Hold at 220 °C for 5 minutes

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Ion Source Temperature: 230 °C

Electron Energy: 70 eV

Mass Range: m/z 35-300

Sample Preparation:

Prepare a stock solution of 4-oxopentanal in a suitable volatile solvent (e.g.,

dichloromethane or methanol).

Create a series of calibration standards by diluting the stock solution.
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Samples containing 4-oxopentanal can be diluted with the same solvent before injection.

Biological Significance and Signaling Pathways
While direct evidence for the involvement of 4-oxopentanal in specific biological signaling

pathways is limited, its structure as a keto-aldehyde suggests potential interactions with cellular

components. Keto-aldehydes are known to be reactive electrophiles that can form adducts with

proteins, nucleic acids, and lipids, potentially leading to cellular stress and dysfunction.

The metabolism of ketone bodies, such as β-hydroxybutyrate and acetoacetate, is a well-

established area of research with implications for cellular signaling.[4][5] These molecules are

not only energy substrates but also act as signaling molecules that can modulate inflammation,

oxidative stress, and gene expression through various mechanisms, including the inhibition of

histone deacetylases (HDACs) and activation of G-protein coupled receptors.[6][7][8] Given the

structural similarity of 4-oxopentanal to these endogenous ketone bodies, it is plausible that it

could interact with similar pathways, although this remains an area for future investigation.
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Caption: Chemical structure of 4-oxopentanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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